N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide
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Overview
Description
N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide is an organic compound with a unique structure that combines a hydroxyethoxy group and a sulfanylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 3-mercaptopropanoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced techniques such as vacuum distillation and chromatography ensures the production of high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the sulfanyl group can participate in redox reactions, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
- N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide
- N-[2-(2-Hydroxyethoxy)ethyl]acetamide
Comparison: N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide is unique due to the presence of both hydroxyethoxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for novel therapeutic uses .
Properties
CAS No. |
153086-76-1 |
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Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H15NO3S/c9-3-5-11-4-2-8-7(10)1-6-12/h9,12H,1-6H2,(H,8,10) |
InChI Key |
PBDUPWIOEPFBHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)NCCOCCO |
Origin of Product |
United States |
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